molecular formula C10H9BrF3NO B12075996 N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine

N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine

Cat. No.: B12075996
M. Wt: 296.08 g/mol
InChI Key: GTTZREMPYGXSDF-UHFFFAOYSA-N
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Description

N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an oxetane ring attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine typically involves multiple steps:

    Bromination: The starting material, 3-(trifluoromethyl)aniline, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formation of Oxetane Ring: The brominated intermediate is then subjected to cyclization to form the oxetane ring. This can be achieved using a suitable base and a halogenated oxetane precursor.

    Amination: Finally, the oxetane intermediate is reacted with an amine source to introduce the amine group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and scalable processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiocyanates, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.

Scientific Research Applications

N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers or coatings with specific properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving bromine or trifluoromethyl groups.

Mechanism of Action

The mechanism by which N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the oxetane ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)phenol
  • 3-Bromo-5-(trifluoromethyl)pyridine
  • N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide

Uniqueness

N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine is unique due to the presence of the oxetane ring, which is less common in similar compounds. This ring structure can impart distinct chemical and physical properties, such as increased stability and unique reactivity, making it valuable for specific applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific endeavors.

Properties

Molecular Formula

C10H9BrF3NO

Molecular Weight

296.08 g/mol

IUPAC Name

N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine

InChI

InChI=1S/C10H9BrF3NO/c11-7-1-6(10(12,13)14)2-8(3-7)15-9-4-16-5-9/h1-3,9,15H,4-5H2

InChI Key

GTTZREMPYGXSDF-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NC2=CC(=CC(=C2)C(F)(F)F)Br

Origin of Product

United States

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